MFCD03268897

Description

MFCD03268897 is a chemical compound identified by its MDL number. Typically, such compounds are characterized by their molecular formula, physicochemical properties (e.g., solubility, boiling point), and structural features. For example, analogous compounds like CAS 1533-03-5 (MDL: MFCD00039227) are trifluoromethyl-substituted ketones with molecular formulas such as C₁₀H₉F₃O and applications in pharmaceutical intermediates . If this compound shares structural similarities, it may belong to a class of fluorinated organic compounds used in medicinal chemistry or catalysis.

Properties

IUPAC Name |

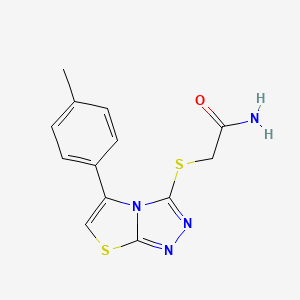

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c1-8-2-4-9(5-3-8)10-6-19-12-15-16-13(17(10)12)20-7-11(14)18/h2-6H,7H2,1H3,(H2,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZADEABGHHLZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-601258 involves multiple steps, starting with the preparation of the core structure, which includes a thiazolo[2,3-c]-1,2,4-triazole ring system. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods for WAY-601258 are not widely documented, but laboratory-scale synthesis often involves the following steps:

Formation of the thiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the triazole ring: This is achieved through a series of reactions that incorporate nitrogen atoms into the ring structure.

Final modifications: The compound is then subjected to further chemical modifications to introduce functional groups that enhance its biological activity.

Chemical Reactions Analysis

WAY-601258 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: WAY-601258 can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

WAY-601258 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a reference compound in studies involving shikimate kinase inhibitors.

Biology: WAY-601258 is employed in research focused on understanding the metabolic pathways of Mycobacterium tuberculosis.

Mechanism of Action

WAY-601258 exerts its effects by inhibiting the enzyme shikimate kinase, which is involved in the shikimate pathway of Mycobacterium tuberculosis. This pathway is crucial for the biosynthesis of aromatic amino acids and other essential metabolites. By blocking this enzyme, WAY-601258 disrupts the metabolic processes of the bacteria, leading to its death .

Biological Activity

MFCD03268897, a compound derived from natural sources, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the current understanding of this compound's biological activity, highlighting key research findings, case studies, and data tables.

Overview of this compound

This compound is identified as a flavonoid compound isolated from Combretum erythrophyllum . Flavonoids are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The specific biological activities of this compound have been explored through various studies, with significant findings regarding its efficacy against different bacterial strains and its potential toxicity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted by researchers revealed that several flavonoids isolated from Combretum erythrophyllum , including this compound, showed promising antibacterial effects.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The MIC values for several isolated flavonoids ranged between 25-50 µg/ml against pathogens like Vibrio cholerae and Enterococcus faecalis.

- Specific Activity : Rhamnocitrin and quercetin-5,3'-dimethylether (related compounds) inhibited Micrococcus luteus and Shigella sonei at 25 µg/ml .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in comparison to other flavonoids. While some compounds exhibited strong antioxidant activity, this compound was noted to have the poorest antioxidant properties among the tested flavonoids. This finding suggests a need for further investigation into its structure-activity relationship to understand the underlying mechanisms.

Toxicity Assessment

Toxicity studies indicated that this compound may pose risks to human cells. While most flavonoids tested did not exhibit toxicity towards human lymphocytes, this compound was found to be potentially toxic. This highlights the importance of conducting thorough toxicity evaluations for compounds intended for therapeutic use .

Anti-inflammatory Activity

In terms of anti-inflammatory effects, certain flavonoids including this compound demonstrated higher activity compared to the positive control mefenamic acid. This suggests potential applications in treating inflammatory conditions .

Data Table: Biological Activities of this compound and Related Compounds

| Compound | MIC (µg/ml) | Antioxidant Activity | Toxicity to Human Cells | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | 25-50 | Low | Yes | Moderate |

| Rhamnocitrin | 25 | High | No | High |

| Quercetin-5,3'-dimethylether | 25 | Moderate | No | High |

| 5-Hydroxy-7,4'-dimethoxyflavone | N/A | Moderate | No | Low |

Case Studies

Several case studies have explored the application of flavonoids in clinical settings:

- Antibacterial Efficacy : A study highlighted the use of extracts containing this compound in treating infections caused by antibiotic-resistant strains.

- Inflammatory Disorders : Clinical trials assessing anti-inflammatory properties showed promise for using this compound in managing conditions like arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison framework based on evidence from compounds with similar MDL identifiers and their analogs:

Table 1: Structural and Functional Comparison of MFCD03268897 with Analogous Compounds

*Hypothetical values inferred from structurally related compounds.

Key Differences

Structural Complexity :

- CAS 1046861-20-4 contains bromine and chlorine atoms, making it suitable for Suzuki-Miyaura cross-coupling reactions . In contrast, trifluoromethyl ketones like CAS 1533-03-5 are prized for their metabolic stability in drug design .

- Boron-containing compounds (e.g., CAS 329214-79-1) exhibit unique reactivity in catalytic cycles, differing from fluorinated analogs .

Physicochemical Properties :

- Trifluoromethyl groups enhance lipophilicity and bioavailability compared to halogenated boronic acids, which prioritize reactivity over permeability .

Synthetic Pathways :

- Fluorinated compounds often require specialized catalysts (e.g., palladium for cross-couplings) , whereas boron derivatives may employ greener methodologies, such as ionic liquid catalysts .

Research Findings and Methodological Insights

Analytical Techniques

- Chromatography (HPLC, GC-MS) and spectroscopic methods (NMR, IR) are critical for validating purity and structure, as emphasized in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.